molecular formula C17H17N5 B5464200 N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE

N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE

Cat. No.: B5464200
M. Wt: 291.35 g/mol
InChI Key: VRKJLXJNOLVAQF-UHFFFAOYSA-N
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Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. This compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a naphthalene ring attached to the guanidine moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and methyl groups are introduced at the 4 and 6 positions through alkylation reactions.

    Attachment of the Guanidine Group: The guanidine moiety is introduced through a reaction with a suitable amine or amide.

    Coupling with Naphthalene: The final step involves coupling the pyrimidine-guanidine intermediate with a naphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its biological activity and potential as a therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(PHENYL)GUANIDINE
  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(BENZYL)GUANIDINE

Uniqueness

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE is unique due to the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-naphthalen-2-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-11-9-12(2)20-17(19-11)22-16(18)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKJLXJNOLVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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